molecular formula C18H15FN2O4S2 B3601546 2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide

2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide

Cat. No.: B3601546
M. Wt: 406.5 g/mol
InChI Key: MZKGIJYJAONHBH-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzenesulfonyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenyl-1,3-oxazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group, followed by acetylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxazole ring.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    2-Chloro-4-fluorobenzenesulfonyl chloride: Another related compound with similar functional groups.

    4-Methylphenyl-1,3-oxazole: A key intermediate in the synthesis.

Uniqueness

2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the fluorobenzenesulfonyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S2/c1-11-2-4-12(5-3-11)16-21-17(18(25-16)26-10-15(20)22)27(23,24)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKGIJYJAONHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide
Reactant of Route 2
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide
Reactant of Route 3
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide
Reactant of Route 4
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide
Reactant of Route 5
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide
Reactant of Route 6
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide

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